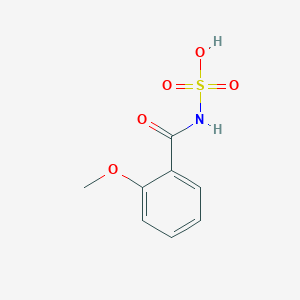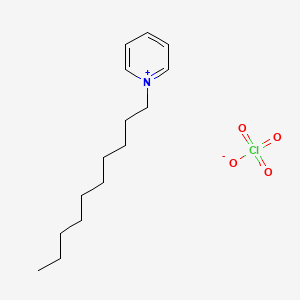
1-Decylpyridin-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Decylpyridin-1-ium perchlorate is a chemical compound with the molecular formula C₁₅H₂₆ClNO₄. It is a type of pyridinium salt where the pyridine ring is substituted with a decyl group at the nitrogen atom, and the counterion is perchlorate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Decylpyridin-1-ium perchlorate can be synthesized through the quaternization of pyridine with decyl halides, followed by the addition of perchloric acid. The reaction typically involves heating pyridine with decyl bromide or decyl chloride in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The resulting 1-decylpyridinium halide is then treated with perchloric acid to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Decylpyridin-1-ium perchlorate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The perchlorate anion is known for its high nucleofugacity, making it a good leaving group in substitution reactions .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridinium salts, while oxidation and reduction reactions can yield different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
1-Decylpyridin-1-ium perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst and in the synthesis of other organic compounds.
Biology: Investigated for its antimicrobial properties and potential use in biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes .
Wirkmechanismus
The mechanism of action of 1-decylpyridin-1-ium perchlorate involves its interaction with molecular targets through ionic and covalent bonding. The perchlorate anion can act as an oxidizing agent, while the pyridinium cation can participate in various chemical reactions. These interactions can affect cellular processes and biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
1-Decylpyridin-1-ium perchlorate can be compared with other pyridinium salts and perchlorate compounds:
Similar Compounds: Pyridinium chloride, pyridinium bromide, and other alkyl-substituted pyridinium salts.
Uniqueness: The presence of the decyl group and the perchlorate anion gives this compound unique properties, such as higher hydrophobicity and stronger oxidizing potential compared to other pyridinium salts
Eigenschaften
CAS-Nummer |
90265-07-9 |
|---|---|
Molekularformel |
C15H26ClNO4 |
Molekulargewicht |
319.82 g/mol |
IUPAC-Name |
1-decylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C15H26N.ClHO4/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15-16;2-1(3,4)5/h9,11-12,14-15H,2-8,10,13H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
XIWBEPDXONKSSN-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCC[N+]1=CC=CC=C1.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


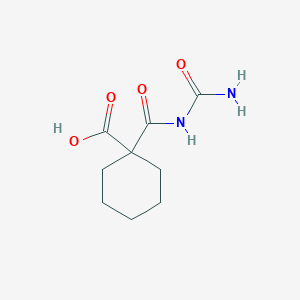
![Trichloro[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane](/img/structure/B14371149.png)

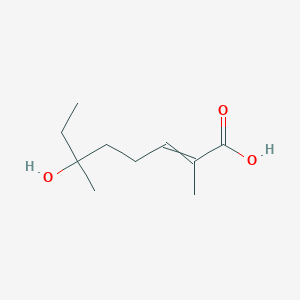




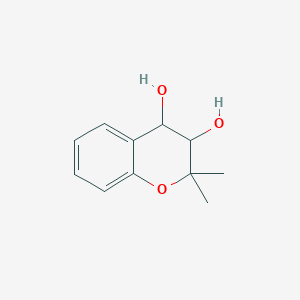
![N,N-Dibutyl-4-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)aniline](/img/structure/B14371203.png)

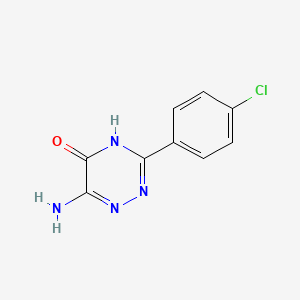
![Methyl 5,6,7-trichlorocyclopenta[c]thiopyran-3-carboxylate](/img/structure/B14371206.png)
